Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate: is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the coupling of a quinoline derivative with a pyridine derivative under specific reaction conditions. The process may involve the use of catalysts such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine or quinoline rings, using reagents like halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline and pyridine moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and may exhibit similar chemical reactivity and biological activity.
Pyridine derivatives: Compounds containing the pyridine ring may also show comparable properties
Uniqueness: Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate is unique due to the combination of both quinoline and pyridine moieties in a single molecule.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 2-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)14-9-16(12-5-4-8-19-10-12)21-15-7-3-2-6-13(14)15/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
MCUXGWZZXSDYJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.